2-[(3-Bromophenyl)sulfonylamino]butanoic acid
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Description
“2-[(3-Bromophenyl)sulfonylamino]butanoic acid” is an organic compound that contains a boronic acid group . It’s a derivative of sulfonamide and contains an arylboronic acid, which is a well-known reactive group used in the synthesis of novel pharmaceutical molecules.
Molecular Structure Analysis
The molecular formula of “2-[(3-Bromophenyl)sulfonylamino]butanoic acid” is C12H11BBrNO4S, and its molecular weight is 356.00000 . The molecule may exist in different isomeric forms .Physical And Chemical Properties Analysis
The compound has a melting point of 97-100ºC, a boiling point of 553.9ºC at 760 mmHg, and a flash point of 288.8ºC. Its density is 1.71g/cm3 .Scientific Research Applications
1. Antimicrobial Activity
2-[(3-Bromophenyl)sulfonylamino]butanoic acid has been explored for its antimicrobial properties. A study conducted by Zareef, Iqbal, and Arfan (2008) demonstrated the synthesis of novel compounds through the cyclization of 4-(substituted-phenylsulfonamido)butanoic acids, which showed notable antimicrobial activity. These compounds were evaluated for their minimum inhibitory concentration (MIC) values, indicating effectiveness in inhibiting microbial growth (Zareef, Iqbal, & Arfan, 2008).
2. Metal Complexes and Enzyme Inhibition
Danish et al. (2021) synthesized and studied 3-methyl-2-(phenylsulfonamido)butanoic acid and its metal complexes. The research highlighted the ability of these complexes to exhibit enzyme inhibition and antimicrobial properties. The study also assessed the radical scavenging and total antioxidant potential of these compounds (Danish, Jabeen, Raza, Mumtaz, & Tahir, 2021).
3. Inhibition of Type IV Collagenase
Research by Tamura et al. (1998) investigated various N-sulfonylamino acid derivatives for their potential in inhibiting type IV collagenase, which is significant in cancer treatment. They found that the structure of the sulfonamide moiety in these compounds greatly influenced their inhibitory activities. Some of these derivatives showed potent and selective inhibition, suggesting their potential use in cancer therapy (Tamura, Watanabe, Nakatani, Yasui, Fuji, Komurasaki, Tsuzuki, Maekawa, Yoshioka, Kawada, Sugita, & Ohtani, 1998).
4. Interaction with Cationic Surfactants
Danish, Ashiq, and Nazar (2017) explored the molecular interaction of sulfonamide derivatives, including 2-benzenesulfonamido-3-methylbutyric acid, with cationic surfactants. This study provided insights into the physicochemical characteristics of these interactions, which could be beneficial for understanding molecular recognition in related membrane models (Danish, Ashiq, & Nazar, 2017).
5. Synthesis of Fluorine-18-Radiolabeled Analog
Basuli et al. (2012) conducted a study on the synthesis of a fluorine-18-radiolabeled analog of an N-sulfonylamino acid derivative, NST732, for positron emission tomography studies. This compound has applications in molecular imaging and monitoring antiapoptotic drug treatments (Basuli, Wu, Shi, Teng, Li, Sulima, Bate, Young, McMillan, & Griffiths, 2012).
properties
IUPAC Name |
2-[(3-bromophenyl)sulfonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-2-9(10(13)14)12-17(15,16)8-5-3-4-7(11)6-8/h3-6,9,12H,2H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSWEQQNQBRYQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NS(=O)(=O)C1=CC(=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromophenyl)sulfonylamino]butanoic acid |
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